molecular formula C8H4Br2ClFO B2889032 6-Bromo-3-chloro-2-fluorophenacyl bromide CAS No. 1804382-46-4

6-Bromo-3-chloro-2-fluorophenacyl bromide

Cat. No.: B2889032
CAS No.: 1804382-46-4
M. Wt: 330.38
InChI Key: VIQIMEJKLUENCG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-Bromo-3-chloro-2-fluorophenacyl bromide typically involves the bromination of 3-chloro-2-fluoroacetophenone. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product. Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

6-Bromo-3-chloro-2-fluorophenacyl bromide undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as dimethylformamide (DMF) or dichloromethane (DCM). The major products formed depend on the specific reaction conditions and the nature of the nucleophile or other reactants involved.

Mechanism of Action

The mechanism of action of 6-Bromo-3-chloro-2-fluorophenacyl bromide involves its ability to act as an electrophile due to the presence of the bromine atoms. This makes it reactive towards nucleophiles, allowing it to form covalent bonds with various biological molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

Similar compounds to 6-Bromo-3-chloro-2-fluorophenacyl bromide include:

  • 2-Bromo-1-(3-chloro-2-fluorophenyl)ethan-1-one
  • 2-Bromo-1-(4-chloro-2-fluorophenyl)ethan-1-one
  • 2-Bromo-1-(2,6-dichlorophenyl)ethan-1-one

These compounds share similar structural features but differ in the position and number of halogen atoms on the phenyl ring. The uniqueness of this compound lies in its specific halogenation pattern, which can influence its reactivity and applications .

Properties

IUPAC Name

2-bromo-1-(6-bromo-3-chloro-2-fluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2ClFO/c9-3-6(13)7-4(10)1-2-5(11)8(7)12/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQIMEJKLUENCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)F)C(=O)CBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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